molecular formula C27H37NO B3326332 Abiraterone isopropyl ether CAS No. 2484719-15-3

Abiraterone isopropyl ether

Cat. No.: B3326332
CAS No.: 2484719-15-3
M. Wt: 391.6 g/mol
InChI Key: DORVFIKWPJXVAP-MVVRIGEBSA-N
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Mechanism of Action

Target of Action

Abiraterone isopropyl ether primarily targets the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

This compound acts as a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .

Biochemical Pathways

This compound affects the androgen synthesis pathway . It is converted to a metabolite, ∆4-abiraterone (D4A), which has structural elements identical to testosterone . This enables it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . D4A can inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .

Pharmacokinetics

In vivo, abiraterone acetate is rapidly hydrolyzed to abiraterone, which mediates its pharmacological actions . Abiraterone decreases serum testosterone and other androgens . .

Result of Action

The result of the action of this compound is a decrease in tumor testosterone and dihydrotestosterone levels . This leads to a decrease in the growth of prostate cancer cells, which are dependent on androgens for growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its conversion to its active metabolite . .

Biochemical Analysis

Biochemical Properties

Abiraterone isopropyl ether interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it results in decreased tumour testosterone and dihydrotestosterone levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase and CYP17A1

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is established as a substrate of hepatic OATP1B3 .

Preparation Methods

The synthesis of abiraterone isopropyl ether involves several steps. One common method starts with the intermediate compound prasterone acetate. This intermediate is triflated using a triflation reagent such as Ar-N(OTf)2. The resulting mixture is then reacted with diethyl borane in the presence of a palladium (II) catalyst, such as bis(triphenylphosphine)palladium(II)dichloride . The process is characterized by specific reaction conditions, including temperature control and the use of solvents like chloroform and methanol .

Chemical Reactions Analysis

Abiraterone isopropyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include chloroform, methanol, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Abiraterone isopropyl ether has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of other steroidal compounds. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is primarily researched for its role in the treatment of prostate cancer .

Comparison with Similar Compounds

Abiraterone isopropyl ether is similar to other steroidal compounds, such as abiraterone acetate and androsta-5,16-dien-3-ol. it is unique in its specific inhibition of the CYP17A1 enzyme and its role as an impurity in the synthesis of abiraterone . Other similar compounds include:

Properties

IUPAC Name

3-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO/c1-18(2)29-21-11-13-26(3)20(16-21)7-8-22-24-10-9-23(19-6-5-15-28-17-19)27(24,4)14-12-25(22)26/h5-7,9,15,17-18,21-22,24-25H,8,10-14,16H2,1-4H3/t21-,22-,24-,25-,26-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORVFIKWPJXVAP-MVVRIGEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2484719-15-3
Record name Abiraterone isopropyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2484719153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABIRATERONE ISOPROPYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE9YQV761G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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